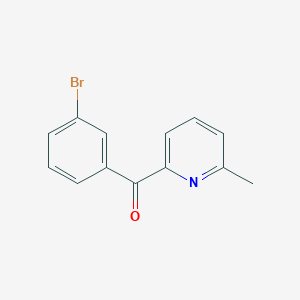

2-(3-Bromobenzoyl)-6-methylpyridine

Description

Overview of Functionalized Pyridine (B92270) Scaffolds in Synthetic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemical science, including pharmaceuticals, agrochemicals, and materials science. Current time information in Singapore.chemicalbook.compatsnap.com The pyridine ring is a key structural motif found in a significant number of FDA-approved drugs. google.comchemicalbook.com The nitrogen atom in the pyridine ring imparts unique electronic properties, making it susceptible to various chemical transformations. sigmaaldrich.com The functionalization of pyridine scaffolds, through the introduction of diverse substituents, allows for the fine-tuning of their physical, chemical, and biological properties, making them highly versatile building blocks in organic synthesis. patsnap.com

Strategic Importance of Halogenated Benzoyl Moieties in Organic Synthesis

The benzoyl group, a carbonyl-containing aromatic moiety, is a common feature in many organic compounds. The introduction of a halogen atom, such as bromine, onto the benzoyl ring significantly influences the reactivity of the molecule. The bromine atom acts as a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This makes halogenated benzoyl moieties valuable intermediates in the synthesis of complex molecules with desired functionalities. The presence of the bromine atom can also modulate the biological activity of a molecule.

Rationale for Comprehensive Academic Investigation of 2-(3-Bromobenzoyl)-6-methylpyridine

The unique combination of a 6-methylpyridine ring and a 3-bromobenzoyl group in this compound provides a compelling case for its detailed study. The methyl group on the pyridine ring can influence its steric and electronic properties, while the bromine atom on the benzoyl moiety offers a reactive site for further chemical modification. A thorough investigation of this compound would provide valuable insights into its reactivity and potential as a precursor for the synthesis of more complex and potentially bioactive molecules. Understanding its properties and synthetic accessibility is crucial for its potential application in various research and development endeavors.

Research Objectives and Scope for this compound

The primary research objectives for this compound would be to:

Develop an efficient and scalable synthesis protocol.

Characterize its physicochemical properties, including its melting point, boiling point, and spectroscopic data.

Explore its reactivity in various organic transformations, particularly at the bromine-substituted position.

Investigate its potential as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science.

The scope of this investigation is currently focused on the fundamental chemical aspects of the compound, laying the groundwork for future, more application-oriented research.

Physicochemical Properties of this compound and Related Compounds

| Property | Value |

| Compound Name | This compound |

| CAS Number | 208941-26-8 |

| Molecular Formula | C13H10BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Precursor: 2-Bromo-6-methylpyridine (B113505) | |

| CAS Number | 5315-25-3 sigmaaldrich.com |

| Molecular Formula | C6H6BrN sigmaaldrich.com |

| Molecular Weight | 172.02 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 102-103 °C at 20 mmHg sigmaaldrich.com |

| Density | 1.512 g/mL at 25 °C sigmaaldrich.com |

| Precursor: 3-Bromobenzoyl chloride | |

| CAS Number | 1711-09-7 |

| Molecular Formula | C7H4BrClO |

| Molecular Weight | 219.46 g/mol |

| Appearance | Liquid |

| Boiling Point | 108-110 °C at 11 mmHg |

| Density | 1.756 g/mL |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYOTHTVVDAHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248814 | |

| Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-38-2 | |

| Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromobenzoyl 6 Methylpyridine and Its Precursors

Retrosynthetic Analysis of the 2-(3-Bromobenzoyl)-6-methylpyridine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the C-C bond between the pyridine (B92270) ring and the carbonyl group.

This disconnection yields two primary synthons:

A 6-methylpyridine-2-yl cation synthon or a 6-methylpyridine-2-yl anion synthon .

A 3-bromobenzoyl anion synthon or a 3-bromobenzoyl cation synthon .

The corresponding synthetic equivalents (reagents) for these synthons would be:

For the pyridine moiety: 6-methylpyridine-2-carboxylic acid and its derivatives (like esters or amides), 2-cyano-6-methylpyridine, or a 2-metallo-6-methylpyridine (e.g., 2-lithio-6-methylpyridine).

For the benzoyl moiety: 3-bromobenzoyl chloride, 3-bromobenzoic acid, or an organometallic reagent like (3-bromophenyl)magnesium bromide.

The forward synthesis would then involve reacting these complementary synthetic equivalents. For example, a nucleophilic 6-methylpyridine derivative could react with an electrophilic 3-bromobenzoyl species, or vice versa.

Synthesis of Key Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts.

Several 6-methylpyridine derivatives serve as crucial precursors for introducing the pyridine fragment.

6-Methylpyridine-2-carboxylic acid: This intermediate can be synthesized by the selective oxidation of one methyl group of 2,6-dimethylpyridine (2,6-lutidine). A common method involves using potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction is carefully controlled to favor mono-oxidation. For instance, dissolving 2,6-dimethylpyridine in water at 60 °C and adding potassium permanganate in portions can yield 6-methyl-2-pyridinecarboxylic acid in good yields after purification. chemicalbook.comchemicalbook.com

2-Cyano-6-methylpyridine: Also known as 6-methylpicolinonitrile, this compound is another valuable precursor. It can be prepared from 2,6-lutidine by first forming the N-oxide, which is then treated with dimethyl sulfate to form a methoxypyridinium salt. Subsequent reaction with sodium cyanide yields 2-cyano-6-methylpyridine. orgsyn.org This nitrile can be hydrolyzed to the carboxylic acid or reacted with organometallic reagents.

Other Derivatives: Halogenated pyridines like 2-bromo-6-methylpyridine (B113505) or 2-chloro-6-methylpyridine are also key intermediates, particularly for cross-coupling reactions. These can be synthesized from 2-amino-6-methylpyridine (B158447) via Sandmeyer-type reactions.

| Precursor | Starting Material | Key Reagents | Typical Yield |

| 6-Methylpyridine-2-carboxylic acid | 2,6-Dimethylpyridine | Potassium permanganate (KMnO₄), Water | 75% chemicalbook.com |

| 2-Cyano-6-methylpyridine | 2,6-Lutidine-1-oxide | Dimethyl sulfate, Sodium cyanide (NaCN) | ~40-50% (crude) orgsyn.org |

| (6-methyl-pyridin-2-ylamino)-acetic acid | 2-amino-6-methylpyridine | Chloroacetic acid | Not specified researchgate.net |

| 2-Acetyl-6-methylpyridine | 2,6-Dimethylpyridine | Ethyl acetate, Sodium ethoxide | 45% researchgate.net |

The 3-bromobenzoyl moiety is typically derived from 3-bromobenzoic acid or its more reactive acid chloride derivative.

3-Bromobenzoic acid: There are multiple routes to this precursor. A classical method is the direct electrophilic bromination of benzoic acid using bromine and water in a sealed tube under heat (140-150 °C). prepchem.com Another common laboratory preparation involves the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com

3-Bromobenzoyl chloride: This highly reactive acylating agent is the most common precursor for introducing the 3-bromobenzoyl group. It is readily prepared by treating 3-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org This conversion is a standard procedure in organic synthesis and provides the electrophilic species needed for acylation reactions. chemicalbook.comsigmaaldrich.com

| Precursor | Starting Material | Key Reagents | Melting/Boiling Point |

| 3-Bromobenzoic acid | Benzoic Acid | Bromine, Water | 155 °C prepchem.com |

| 3-Bromobenzoic acid | 3-Bromotoluene | Potassium permanganate (KMnO₄) | 154-158 °C chemsynthesis.com |

| 3-Bromobenzoyl chloride | 3-Bromobenzoic acid | Thionyl chloride (SOCl₂) | 74-75 °C / 0.5 mmHg chemicalbook.com |

Direct Acylation Strategies for Pyridine Systems

Introducing an acyl group onto a pyridine ring can be challenging due to the electronic nature of the heterocycle.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. wikipedia.orgorganic-chemistry.org However, its application directly to pyridine is generally not feasible. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a pyridinium (B92312) salt, which deactivates the ring toward electrophilic attack, preventing the desired acylation on the carbon atoms. wikipedia.orgyoutube.com Instead of C-acylation, reaction often occurs at the nitrogen atom. quimicaorganica.org

While direct Friedel-Crafts acylation of the pyridine ring itself is problematic, a related strategy involves using a pyridine-derived acyl chloride to acylate another aromatic ring. For example, 3-benzoylpyridine can be synthesized by converting nicotinic acid (pyridine-3-carboxylic acid) to its acid chloride and then using that to acylate benzene (B151609) in a classic Friedel-Crafts reaction. orgsyn.org A patented method describes a Friedel-Crafts reaction of 2-methylpyridine with an acylating agent to produce 2-methyl-6-acetylpyridine, suggesting that under specific conditions, some C-acylation may be possible. google.com

Given the limitations of the Friedel-Crafts reaction, alternative methods are employed to achieve acylation at the 2-position of the pyridine ring.

Reaction of Organometallic Reagents with Pyridine Derivatives: This is one of the most reliable strategies.

Acylation of a Lithiated Pyridine: 6-methylpyridine can be deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi), taking advantage of the directing effect of the methyl group and the inductive effect of the ring nitrogen. The resulting 2-lithio-6-methylpyridine is a potent nucleophile that can react with an electrophilic benzoyl source, such as 3-bromobenzoyl chloride or a 3-bromobenzoic ester, to form the target ketone.

Reaction with a Pyridine Carboxylic Acid Derivative: An organometallic reagent derived from 3-bromobenzene, such as (3-bromophenyl)magnesium bromide (a Grignard reagent) or (3-bromophenyl)lithium, can be reacted with a 2-carbonyl derivative of 6-methylpyridine. Reacting the organometallic species with methyl 6-methylpicolinate or, more effectively, with the corresponding Weinreb amide (N-methoxy-N-methyl-6-methylpicolinamide) provides a robust method for ketone synthesis.

Radical Acylation: Modern synthetic methods include radical-based approaches. Acyl radicals can be generated from aldehydes via photoredox catalysis. These nucleophilic radicals can then add to an electron-deficient pyridinium salt. Studies have shown that N-methoxypyridinium salts react with acyl radicals to preferentially yield C2-acylated products. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer another powerful route. This could involve the reaction of 3-bromobenzoyl chloride with an organotin or organozinc derivative of 6-methylpyridine (Stille or Negishi coupling) to form the desired ketone.

Cross-Coupling Reactions for Constructing the this compound Skeleton

The formation of the bond between the 6-methylpyridine ring and the 3-bromobenzoyl group is a critical step in the synthesis of the target molecule. This is typically achieved through modern cross-coupling reactions that efficiently create carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing biaryl systems, including the 2-arylpyridine core of the target molecule. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method. For the synthesis of a precursor to this compound, a typical Suzuki reaction would involve coupling 2-bromo-6-methylpyridine with (3-bromophenyl)boronic acid. This approach benefits from the commercial availability of a wide range of boronic acids and the reaction's general tolerance of various functional groups. nih.gov

The general scheme for this Suzuki coupling involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Another powerful palladium-catalyzed method is the Sonogashira coupling, which connects terminal alkynes with aryl or vinyl halides. nih.gov To construct the this compound skeleton via this route, one could first couple 2-bromo-6-methylpyridine with an appropriately substituted phenylacetylene derivative. The resulting alkyne could then be hydrated to yield the desired benzoyl ketone structure. This two-step approach offers an alternative pathway to the target molecule's core.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. researchgate.net Pyridyl groups can act as directing groups in some palladium-catalyzed C-H activation reactions, which offers an alternative strategy to pre-functionalized starting materials. nih.govrsc.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | 2-Bromo-6-methylpyridine | (3-Bromophenyl)boronic acid | Pd(OAc)₂, Phosphine Ligand, Base | 2-(3-Bromophenyl)-6-methylpyridine | nih.gov |

| Sonogashira | 2-Bromo-6-methylpyridine | 1-Bromo-3-ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-((3-Bromophenyl)ethynyl)-6-methylpyridine | nih.gov |

Carbonylative cross-coupling reactions provide a more direct route to arylpyridine ketones by incorporating a carbonyl group (from carbon monoxide) during the coupling process. The carbonylative Suzuki coupling is particularly relevant for synthesizing this compound. researchgate.net This reaction would involve coupling 2-bromo-6-methylpyridine with a 3-bromophenylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex. researchgate.netsemanticscholar.org

This one-pot procedure is highly efficient as it forms two chemical bonds (the aryl-pyridyl C-C bond and the carbonyl C-C bond) in a single step. The selectivity and rate of these reactions are highly dependent on the reaction conditions, including the nature of the palladium catalyst and ligands used. researchgate.net This method avoids the need for preparing acyl chloride or other activated carbonyl precursors.

A similar strategy, the carbonylative Heck reaction, could also be employed, though the Suzuki variant is more common for this type of transformation. These methods are part of a broader class of palladium-catalyzed reactions that streamline synthetic routes to complex molecules like ketones. mdpi.com

Functional Group Interconversions and Derivatization Approaches

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the conversion of one functional group into another. imperial.ac.ukic.ac.uk This is essential for introducing the required substituents onto the core skeleton or for modifying existing ones to achieve the final target structure of this compound.

The bromine substituent on the benzoyl ring is a key feature of the target molecule. If the synthesis starts with an unbrominated precursor, such as (6-methylpyridin-2-yl)(phenyl)methanone, a selective bromination step would be necessary. Electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be employed. The existing benzoyl group is a meta-directing deactivator, which would favor the introduction of the bromine atom at the 3-position of the phenyl ring.

Controlling the chemoselectivity to achieve mono-bromination is critical. Modern methods for aerobic oxidative bromination using sources like HBr or NaBr offer environmentally friendlier alternatives with potentially high selectivity. nih.gov The reaction conditions, including the choice of bromine source and catalyst, can be tuned to control the degree of bromination. nih.govgoogle.com For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was successfully achieved via bromination with NBS. pharm.or.jp

Conversely, dehalogenation might be required if a synthesis starts from a poly-halogenated precursor. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for removing halogen atoms from aromatic rings.

The methyl group on the pyridine ring offers a site for further functionalization. While the target molecule retains this methyl group, its reactivity is important for the synthesis of related derivatives. biu.ac.il The methyl group of a pyridine ring can be oxidized to an alcohol, aldehyde, or carboxylic acid. For example, the oxidation of 6-amino-2-methylpyridine to 6-bromo-2-pyridyl formic acid has been reported, demonstrating that this transformation is feasible. google.com

The methyl group can also be halogenated, for instance, to a chloromethyl group using reagents like thionyl chloride, which can then be used for further nucleophilic substitutions. mdpi.com Alternatively, α-methylation of a pyridine ring can be achieved, although this is more relevant for building the precursor itself. researchgate.net These transformations highlight the versatility of the methyl group as a synthetic handle for creating a library of compounds related to this compound.

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of the reaction conditions for the key bond-forming and functional group transformation steps. scielo.brresearchgate.net Parameters such as the choice of catalyst, ligand, solvent, base, temperature, and reaction time all play a crucial role in the efficiency and selectivity of the synthesis.

For palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Different phosphine ligands, for example, can significantly impact the catalyst's stability and activity, thereby affecting the reaction yield. researchgate.net In a two-step, one-pot procedure for synthesizing 2-aryl propionic acids via Heck coupling and carbonylation, the novel ligand neoisopinocampheyldiphenylphosphine (NISPCPP) was found to give optimal results. mdpi.com

The optimization process often involves screening a variety of conditions, as shown in the table below, which illustrates how different parameters can be varied to improve reaction outcomes. For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) provided the best balance between conversion and selectivity, and the reaction time could be significantly reduced from 20 to 4 hours without a major decrease in yield. scielo.br Similarly, the synthesis of 2,3,5-trimethylpyridine was optimized by testing different catalysts, temperatures, and reaction times, with a combination of acetic acid and p-toluenesulfonic acid at 150°C for 24 hours providing the best yield. researchgate.net These examples underscore the empirical nature of optimizing synthetic protocols to maximize yield and purity. nih.govgoogle.com

| Parameter | Variables | Potential Impact | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. | Activity, Stability, Selectivity | nih.govresearchgate.net |

| Ligand | Phosphines, N-Heterocyclic Carbenes | Reaction Rate, Yield, Selectivity | researchgate.netmdpi.com |

| Solvent | Toluene, DMF, Acetonitrile, THF | Reactant Solubility, Reaction Rate | scielo.brgoogle.com |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Catalyst Regeneration, Reactant Activation | researchgate.net |

| Temperature | 25°C - 150°C | Reaction Rate, Byproduct Formation | google.comresearchgate.net |

| Reaction Time | 2 h - 24 h | Conversion, Product Degradation | scielo.brresearchgate.net |

Mechanistic Organic Chemistry and Reactivity Studies of 2 3 Bromobenzoyl 6 Methylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for reactions such as complexation with metals, N-oxidation, and quaternization.

The nitrogen atom of the pyridine ring in 2-(3-Bromobenzoyl)-6-methylpyridine can act as a Lewis base, donating its lone pair of electrons to form coordination complexes with various metal centers. This property is fundamental to its application in ligand chemistry. The formation of these metal complexes can influence the electronic properties and reactivity of the entire molecule.

Studies on related 6-methylpyridine derivatives have demonstrated their ability to form stable complexes with a range of transition metals. For instance, 6-methylpyridine-2-carboxylic acid has been used to synthesize complexes with Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), and Co(II). nih.gov The resulting complexes exhibit diverse coordination geometries and properties. nih.gov Similarly, the complexation of pyridine-functionalized polymers with palladium has been reported, showcasing the versatility of the pyridine moiety in coordination chemistry. nih.govrsc.org

The table below summarizes the complexation of related pyridine derivatives with various metal centers.

| Pyridine Derivative | Metal Ion | Resulting Complex | Key Observations | Reference |

| 6-methylpyridine-2-carboxylic acid | Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), Co(II) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃, [Mn(6-mpa)₂(H₂O)₂], [Ni(6-mpa)₂(H₂O)₂]·2H₂O, [Hg(6-mpa)₂(H₂O)], [Cu(6-mpa)₂(Py)], [Cu(6-mpa)₂(H₂O)]·H₂O, [Zn(6-mpa)₂(H₂O)]·H₂O, [Fe(6-mpa)₃], [Cd(6-mpa)₂(H₂O)₂]·2H₂O, [Co(6-mpa)₂(H₂O)₂]·2H₂O | The synthesized complexes exhibited varying IC₅₀ values against α-glucosidase. | nih.gov |

| Pyridine-functionalized poly(isocyanide)s | Pd(II) | Polymer-pincer ligand complex | Reversible functionalization through competitive solvents or ligands. | nih.gov |

| 4-Pyridinealdazine | Re(I), Ru(II) | [(Me₂bpy)(CO)₃ReI(PCA)RuII(NH₃)₅]³⁺ | Enhanced metal-metal coupling observed. | conicet.gov.ar |

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization. For instance, 5-Bromo-2-methylpyridine N-oxide is a known compound. bldpharm.com

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, leading to the formation of a pyridinium (B92312) salt. These reactions are influenced by the nature of the alkylating agent and the reaction conditions. Studies on the quaternization of related pyridine derivatives, such as methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with various pyridines, have shown that the reaction yields are dependent on the specific pyridine and the leaving group. mdpi.com For example, the reaction with pyridine yielded the corresponding pyridinium tosylate in 78% yield after 14 days at 70 °C. mdpi.com

Reactivity of the 6-Methyl Group on the Pyridine Ring

The 6-methyl group attached to the pyridine ring is a benzylic position and is susceptible to various functionalization reactions.

Benzylic Bromination: The methyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. researchgate.netyoutube.comchadsprep.com This reaction introduces a bromine atom onto the methyl group, forming a 6-(bromomethyl)pyridine derivative, which is a versatile intermediate for further nucleophilic substitution reactions. Lewis acid catalysis, for instance with Zirconium(IV) chloride, can also promote benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.gov

Oxidation: The benzylic methyl group can be oxidized to various oxidation states, including an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the methyl group to a carboxylic acid. khanacademy.org For example, 6-methylpyridine-2-carboxylic acid is a known compound synthesized through such oxidation pathways. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity: The relative reactivity of the different functional groups—the pyridine nitrogen, the 6-methyl group, the carbonyl group, and the bromo-substituted phenyl ring—will dictate the outcome of a reaction. For instance, in reactions with electrophiles, the pyridine nitrogen is generally the most nucleophilic site. However, under free-radical conditions, the benzylic methyl group is more susceptible to reaction. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity. For example, Lewis acids tend to promote benzylic bromination, while Brønsted acids favor aromatic ring bromination. nih.gov

Regioselectivity: In reactions involving the aromatic rings, the position of substitution is a key consideration. For electrophilic aromatic substitution on the pyridine ring, the position is directed by the existing substituents. Similarly, on the benzoyl ring, the bromine atom and the carbonyl group will direct incoming electrophiles or nucleophiles to specific positions.

Stereoselectivity: For reactions that create new chiral centers, the stereochemical outcome is important. While the parent molecule is achiral, reactions at the carbonyl group (e.g., reduction or addition of a Grignard reagent) or functionalization of the 6-methyl group can potentially generate stereocenters. The use of chiral reagents or catalysts can be employed to control the stereoselectivity of such transformations.

Advanced Spectroscopic and Structural Characterization of 2 3 Bromobenzoyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

1H NMR Analysis and Chemical Shift Assignments

A ¹H NMR spectrum for 2-(3-Bromobenzoyl)-6-methylpyridine would be expected to show distinct signals for each unique proton environment. The aromatic protons on the 6-methylpyridine and the 3-bromobenzoyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom, the carbonyl group, and the bromine atom. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). However, specific chemical shift values and coupling constants (J-values) from experimental data are required for a precise assignment.

13C NMR Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons would resonate in the δ 120-160 ppm range, and the methyl carbon would be found in the upfield region (around δ 20-25 ppm). The carbon attached to the bromine atom would also have a characteristic chemical shift. Definitive assignment requires experimental spectral data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of protons within the pyridine (B92270) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the molecule's three-dimensional structure and conformation.

A detailed analysis based on these techniques is contingent on the availability of the corresponding 2D spectral datasets.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1650-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers. Precise peak positions are needed for a full interpretation.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations and non-polar bonds often give rise to more intense Raman signals compared to their FT-IR counterparts. A detailed analysis would require an experimental Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry data, including molecular weight determination and fragmentation patterns for this compound, was found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry data, which would provide precise mass measurement and elemental composition, could not be located for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Information regarding the electronic absorption (UV-Vis) and emission spectra of this compound, including wavelengths of maximum absorption (λmax) and fluorescence properties, is not available in the searched scientific databases.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

A crystallographic study of this compound, which would provide definitive information on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing, has not been publicly reported.

Computational Chemistry and Theoretical Investigations of 2 3 Bromobenzoyl 6 Methylpyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide a foundational understanding of the molecule's stability and potential behavior.

Density Functional Theory (DFT) Studies on Conformational Isomers and Tautomerism

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules. DFT calculations, often employing hybrid functionals like B3LYP, are used to explore the potential energy surface of 2-(3-Bromobenzoyl)-6-methylpyridine to identify its most stable conformations. researchgate.net The rotation around the single bond connecting the benzoyl and pyridine (B92270) rings can lead to different spatial arrangements of these two aromatic systems, known as conformational isomers. By calculating the energies of these various conformers, the most energetically favorable geometry can be determined.

For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set were performed to optimize the molecular structure and determine its local minimum energy, which was found to be approximately -2936.4687 atomic units. researchgate.netjocpr.com This type of calculation provides optimized bond lengths and angles, which are often in good agreement with experimental data. researchgate.netjocpr.com While specific data for this compound is not detailed in the provided results, the methodology is directly applicable.

Tautomerism, the interconversion of structural isomers, is another aspect that can be investigated using DFT. For this compound, while significant tautomeric forms are less likely compared to molecules with more labile protons, theoretical calculations can definitively confirm the most stable tautomer under different conditions.

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory and can be used to refine the geometries and energies obtained from DFT. For instance, in a study of cation-π interactions, MP2(FULL)/6-311+G(2d,2p) level of theory was used to generate molecular electrostatic potential maps. researchgate.net While computationally more intensive, these methods are crucial for obtaining highly accurate electronic properties and for benchmarking the results from less demanding methods like DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals provide critical insights into the molecule's reactivity and the types of reactions it is likely to undergo.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. derpharmachemica.com For a similar molecule, 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap was calculated to be 5.39512 eV, indicating its chemical reactivity and kinetic stability. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a Related Pyridine Derivative

| Property | Value |

|---|---|

| HOMO Energy | -0.24189 a.u. |

| LUMO Energy | -0.04354 a.u. |

| HOMO-LUMO Gap | 5.39512 eV |

Data for 2-bromo-3-hydroxy-6-methylpyridine researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. jocpr.comderpharmachemica.com These calculated frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. For example, in a study of 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated to be in the range of 2923-3578 cm⁻¹. jocpr.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. derpharmachemica.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) can be predicted. This information is crucial for understanding the electronic structure and color of the compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step.

For reactions involving this compound, computational studies can be designed to model its synthesis or its subsequent transformations. For instance, in a study of a Nef-type rearrangement, calculations were used to determine the relative energies of intermediates and transition states, revealing energy barriers for different stages of the reaction. rsc.org This type of analysis provides a detailed understanding of the reaction kinetics and thermodynamics, explaining why certain products are formed and under what conditions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. chemrxiv.org

The MEP surface reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov The negative regions, such as those around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, the positive regions indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov The analysis of the MEP helps in understanding intermolecular interactions and the initial steps of a chemical reaction. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromo-3-hydroxy-6-methylpyridine |

| 2,6-bis(bromo-methyl)pyridine |

| 3,5-diacetyl-2,6-dimethylpyridine |

| 6-Bromo-2-methylpyridin-3-ol |

| 2-Bromo-6-methylpyridine (B113505) |

| 3-Bromo-6-(2-bromoethyl)-2-methylpyridine |

| maleic anhydride |

| cyclopentadiene |

| paracetamol |

Investigation of Non-Covalent Interactions within Molecular Aggregates

The study of non-covalent interactions is crucial for understanding the crystal packing, supramolecular architecture, and physicochemical properties of molecular solids. In the case of this compound, computational methods provide powerful tools to dissect the intricate network of these weak forces that govern the assembly of molecules in the crystalline state. Techniques such as Hirshfeld surface analysis, Density Functional Theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the nature and contribution of various intermolecular contacts.

Theoretical investigations into the molecular aggregates of this compound would typically begin with the optimization of the molecular geometry and then proceed to an analysis of the crystal packing. Hirshfeld surface analysis is a particularly insightful method for visualizing and quantifying intermolecular interactions. This technique maps the electron distribution of a molecule within a crystal lattice, allowing for the identification of regions involved in different types of non-covalent contacts.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to visualize intermolecular interactions. Red spots on the dnorm map indicate close contacts, which are characteristic of hydrogen bonds and other strong interactions, while blue regions represent longer contacts.

Based on studies of similar bromo-substituted heterocyclic compounds, a hypothetical breakdown of the contributions of various intermolecular contacts to the crystal packing of this compound, as determined by Hirshfeld surface analysis, is presented in the table below. nih.govnih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the pyridine and benzoyl rings. These are generally considered weak van der Waals forces. |

| C···H/H···C | 20-30% | These contacts are indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of an adjacent aromatic ring, contributing to the stability of the crystal lattice. |

| Br···H/H···Br | 10-20% | These interactions involve the bromine atom and are a form of halogen bonding or weaker van der Waals contacts. They play a crucial role in directing the crystal packing arrangement. |

| O···H/H···O | 5-10% | Interactions involving the carbonyl oxygen atom, likely in the form of weak C-H···O hydrogen bonds, which are important directional forces in molecular crystals. |

| N···H/H···N | 1-5% | Contacts involving the nitrogen atom of the pyridine ring, potentially participating in weak hydrogen bonding with hydrogen atoms of neighboring molecules. |

| Other | <5% | Includes minor contributions from other types of contacts such as C···C, C···Br, etc. |

Further computational analysis using methods like Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the total interaction energy between molecular pairs into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. nih.govmdpi.com This would provide a deeper understanding of the fundamental nature of the forces at play. For instance, the π-systems of the pyridine and benzoyl rings are likely to engage in π-π stacking interactions, which are primarily driven by dispersion forces. nih.gov The electrostatic potential mapped onto the Hirshfeld surface can also reveal the electrophilic and nucleophilic regions of the molecule, offering insights into the electrostatic component of the intermolecular interactions. nih.gov

Applications of 2 3 Bromobenzoyl 6 Methylpyridine in Advanced Materials and Catalysis

Utilization as a Ligand in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group in 2-(3-Bromobenzoyl)-6-methylpyridine can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. This coordination ability is central to its application in organometallic catalysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies on this exact compound are limited, the synthesis and characterization of complexes with analogous 2-benzoylpyridine (B47108) and 2-halo-3-methylpyridine derivatives provide a strong framework for understanding its coordination behavior.

For instance, the reaction of copper(II) halides with 2-halo-3-methylpyridines has been shown to yield crystalline complexes. The general procedure involves dissolving the copper(II) salt and the pyridine derivative in an alcohol, followed by slow evaporation of the solvent to obtain single crystals. These complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C-N bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, confirming the coordination environment of the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the structure of the complex in solution. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles. |

| Magnetic Susceptibility Measurements | Provides information about the magnetic properties of the complex, which is particularly useful for paramagnetic metal ions. |

The interaction of 2-benzoylpyridine with first-row transition metal ions has been studied, revealing that it can act as either a monodentate or a bidentate ligand depending on the reaction conditions. rawdatalibrary.net The formation of N, O chelate complexes is often inferred from the shift of the C=O stretching frequency in the IR spectrum upon complexation. rawdatalibrary.net

Catalytic Activity in Organic Transformations (e.g., cross-coupling, oxidation, reduction)

Metal complexes of pyridine derivatives are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. The presence of the bromine atom in this compound offers a site for further functionalization, potentially leading to the development of more complex and highly active catalytic systems.

Palladium complexes of di-2-pyridyl ketone benzoyl hydrazones, which share structural similarities with complexes of this compound, have demonstrated good catalytic activity in C-C cross-coupling reactions. rawdatalibrary.net These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Table 2: Representative Catalytic Cross-Coupling Reaction

| Reaction | Catalyst | Substrates | Product |

| Suzuki-Miyaura Coupling | Pd(II)-complex of a di-2-pyridyl ketone benzoyl hydrazone | Aryl halide and an organoboron compound | Biaryl |

The study on Pd(II)-complexes of di-2-pyridyl ketone benzoyl hydrazones also investigated their electro-catalytic behavior toward proton reduction, revealing good catalytic properties for hydrogen evolution. rawdatalibrary.net This suggests that complexes of this compound could also be explored for their potential in electrocatalysis.

Role in the Development of Functional Organic Materials

The unique chemical structure of this compound makes it a promising candidate for the development of various functional organic materials. The benzophenone (B1666685) core, in particular, is a well-known chromophore and has been utilized in the design of materials with interesting photophysical and electronic properties.

Precursor for Optoelectronic Materials (e.g., OLEDs, organic semiconductors)

The benzophenone framework is a key component in many organic semiconductors and has been explored for applications in organic light-emitting diodes (OLEDs). Benzophenone derivatives can function as host materials or emitters in the emissive layer of an OLED. google.com The highly twisted geometry of benzophenone can reduce intermolecular interactions and self-quenching effects, leading to improved device performance. google.com

While direct application of this compound in OLEDs has not been extensively reported, its structural similarity to other benzophenone-based materials suggests its potential as a precursor. The pyridine unit can enhance electron transport properties, while the bromo-substituted benzoyl group can be used to tune the electronic and photophysical properties of the resulting material. The synthesis of such materials often involves cross-coupling reactions to attach other functional groups to the benzophenone core. nih.gov

Components in Liquid Crystals and Self-Assembled Systems

Pyridine derivatives are known to be components of liquid crystalline materials. Patents have been filed for liquid-crystal derivatives of 2,5-disubstituted pyridines, which are used as components in liquid-crystal mixtures. google.com These materials exhibit a nematic phase over a wide temperature range. The incorporation of a polar group like the benzoyl moiety and a polarizable bromine atom in this compound could induce or enhance liquid crystalline properties. The shape anisotropy and polarity of the molecule are key factors in the formation of liquid crystal phases.

Incorporation into Polymer Architectures

The pyridine moiety is a valuable functional group in polymer chemistry. Polymers containing pyridine units can be used in a variety of applications, including as materials for contaminant capture and in the self-assembly of block copolymers. rdd.edu.iq The incorporation of this compound into a polymer backbone could be achieved through various polymerization techniques. For example, the bromine atom could be utilized in cross-coupling polymerization reactions, or the entire molecule could be modified to introduce a polymerizable group. The resulting polymers would possess the combined properties of the pyridine ring and the benzoyl group, potentially leading to materials with unique optical, thermal, and mechanical properties.

Applications in Agrochemical Research and Development

There is no publicly available data or research that describes the evaluation or use of this compound as an active ingredient or intermediate in the development of new agrochemicals, such as fungicides, herbicides, or insecticides. While the broader class of pyridine derivatives is significant in agrochemical research, specific studies on this particular compound are not found in the searched repositories.

Sorption and Adsorption Studies for Environmental Applications (e.g., Metal Ion Removal)

Similarly, no studies have been identified that investigate the properties of this compound in sorption or adsorption processes for environmental remediation. There is no available literature on its potential use for the removal of metal ions or other pollutants from water or soil. While related chemical structures like vinyl pyridine copolymers and other pyridyl ketone derivatives have been explored for such applications, research specifically on this compound is absent from the available information.

Due to the lack of specific research findings for "this compound" in these fields, it is not possible to provide detailed research findings or data tables as requested.

Analytical Methodologies for Purity Assessment and Quantification of 2 3 Bromobenzoyl 6 Methylpyridine

Chromatographic Techniques

Chromatographic methods are fundamental in separating the compound from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 2-(3-Bromobenzoyl)-6-methylpyridine. This method offers high resolution and sensitivity, making it ideal for separating complex mixtures. ptfarm.pl A typical HPLC analysis involves a stationary phase, such as a C18 column, and a mobile phase tailored to the analyte's properties. The choice of mobile phase, often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve the best separation. ekb.eg

For quantitative analysis, a calibration curve is constructed using standards of known concentration. ptfarm.pl The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration. Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile components, including potential impurities, in a sample of this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. researchgate.net

This method is particularly useful for detecting residual solvents from the synthesis process or volatile degradation products. The mass spectrum of each eluted peak can be compared to spectral libraries for positive identification of the compounds.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visually tracked under UV light or after staining with a suitable reagent. sigmaaldrich.com

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase and mobile phase). researchgate.net This allows for a quick assessment of the reaction's completion and the presence of major impurities. sigmaaldrich.com

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV lamp (254 nm) or specific chemical stains |

Thermal Analysis Techniques

Thermal analysis techniques provide insights into the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as it is heated at a constant rate. lanl.gov The resulting TGA curve provides information on the temperatures at which the compound begins to decompose. lanl.gov Key data points from a TGA analysis include the onset temperature of decomposition and the percentage of weight loss at different temperatures. This information is crucial for determining the upper-temperature limit for storage and handling of the compound. lanl.gov

Differential Scanning Calorimetry (DSC) is used to study the phase transitions of this compound, such as melting and crystallization. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The melting point is a critical physical property that can indicate the purity of the compound, as impurities typically broaden the melting range and lower the melting point.

Future Directions and Emerging Research Avenues for 2 3 Bromobenzoyl 6 Methylpyridine

Design and Synthesis of Novel Derivatives with Enhanced Properties

The core structure of 2-(3-Bromobenzoyl)-6-methylpyridine offers a versatile scaffold for the creation of new derivatives with fine-tuned electronic and steric properties. The presence of the bromine atom on the benzoyl ring is a key feature, providing a reactive site for various cross-coupling reactions. This allows for the introduction of a wide array of functional groups, each potentially imparting unique characteristics to the parent molecule.

Future research will likely focus on reactions such as Suzuki, Stille, and Buchwald-Hartwig amination and etherification at the brominated position. These modifications could lead to derivatives with enhanced solubility, thermal stability, or specific photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups could systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for applications in organic electronics.

Exploration of Bio-Inspired Catalytic Systems (non-biological activity focus)

While avoiding direct biological applications, the structural motifs within this compound are reminiscent of ligands used in bio-inspired catalysis. The pyridine (B92270) nitrogen and the carbonyl oxygen present a potential bidentate chelation site for metal ions. This characteristic is fundamental to the design of catalysts that mimic the active sites of metalloenzymes, which are highly efficient and selective.

Investigations into the coordination chemistry of this compound with various transition metals (e.g., iron, copper, manganese) could reveal novel catalytic activities. These metal complexes could be explored for their efficacy in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond formation, with a focus on green chemistry principles like mild reaction conditions and high atom economy.

Integration into Advanced Supramolecular Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a significant opportunity for this compound. The molecule's aromatic rings can participate in π-π stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor. These intermolecular forces can be harnessed to direct the self-assembly of the molecules into well-defined, higher-order structures.

Future work could explore the formation of liquid crystals, gels, or crystalline porous materials based on this compound and its derivatives. By strategically modifying the peripheral functional groups, researchers could control the dimensionality and properties of the resulting supramolecular assemblies, leading to new materials for applications in sensing, separation, or gas storage.

Machine Learning and AI-Driven Discovery in Pyridine Chemistry

The vast chemical space of possible this compound derivatives makes traditional, trial-and-error-based research inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process. By training algorithms on existing data from the broader class of pyridine compounds, it is possible to build predictive models for various molecular properties.

These computational tools can be employed to screen virtual libraries of derivatives for desired characteristics, such as specific electronic properties or synthetic accessibility. This in-silico approach can significantly accelerate the discovery of promising new compounds by prioritizing the most viable candidates for synthesis and experimental validation. As more data on this compound and its analogues become available, the accuracy and predictive power of these models will continue to improve.

Scale-Up and Process Intensification Studies for Industrial Relevance

For any promising compound to transition from the laboratory to industrial application, the development of a scalable and efficient synthesis process is paramount. Future research must address the challenges of producing this compound in larger quantities. This involves optimizing reaction conditions, minimizing waste, and ensuring the process is economically viable.

Process intensification strategies, such as the use of continuous flow reactors, could offer significant advantages over traditional batch processing. Flow chemistry can lead to improved reaction control, higher yields, and enhanced safety, all of which are critical for industrial-scale production. Detailed kinetic and thermodynamic studies of the key synthetic steps will be essential to inform the design of a robust and efficient manufacturing process.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromobenzoyl)-6-methylpyridine, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methodologies used for structurally related pyridine derivatives. For example, the Sonogashira cross-coupling reaction (used in synthesizing 2-(3-methoxyphenylethynyl)-6-methylpyridine) is a viable approach . Key steps include:

- Catalyst selection : Use Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) for coupling aryl halides with alkynes.

- Solvent and temperature : Optimize in degassed DMF at 110°C for 4 hours to balance reactivity and side-product formation.

- Purification : Column chromatography (e.g., toluene/ether 9:1) achieves >95% purity. Reported yields for analogous compounds reach ~60% .

Alternative routes may involve Suzuki-Miyaura coupling or direct benzoylation of 6-methylpyridine precursors, though solvent polarity and stoichiometry of bromobenzoyl chloride must be carefully controlled to avoid over-substitution.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromobenzoyl groups) and confirm regioselectivity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 290.0 for C₁₃H₁₀BrNO).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity, with UV detection at 254 nm for pyridine moieties .

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional data. For example:

- Torsion angles : Planarity between pyridine and benzoyl groups can be assessed (e.g., analogous compounds show dihedral angles <10° for coplanar systems ).

- Software : SHELXL (for refinement) and Olex2 (for visualization) are standard tools .

- Sample preparation : Crystallize via slow evaporation in ethyl acetate/hexane mixtures.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

The bromobenzoyl group acts as an electron-withdrawing substituent, enhancing the pyridine ring’s Lewis acidity. This facilitates metal coordination, as seen in nickel and copper complexes with methylpyridine ligands:

- Metal binding : The pyridine nitrogen and carbonyl oxygen may form bidentate coordination with transition metals (e.g., Cu²+ or Pd²+), as demonstrated in analogous complexes .

- Steric hindrance : The 6-methyl group may restrict access to the pyridine nitrogen, favoring monodentate over bidentate binding. Computational modeling (DFT) can predict preferred coordination geometries.

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR stretches) may arise from dynamic effects or crystal packing. Mitigation strategies include:

- Variable-temperature NMR : Detect conformational flexibility (e.g., hindered rotation of the benzoyl group).

- Comparative crystallography : Cross-validate with structurally characterized analogs (e.g., M-MPEP’s planar conformation ).

- EPR spectroscopy : Resolve paramagnetic impurities in metal complexes .

Q. How can this compound serve as a precursor for bioactive molecules?

The bromine atom offers a handle for further functionalization:

- Cross-coupling reactions : Suzuki coupling with boronic acids introduces aryl/heteroaryl groups for target-oriented synthesis .

- Biological activity : Analogous bromopyridine derivatives show mGluR5 antagonism (IC₅₀ ~100 nM) or antimicrobial properties, suggesting potential in neuropharmacology or antibiotic development .

- In vitro assays : Screen for activity against glutamate receptors (mGluR5) using calcium flux assays or radioligand binding studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.